molecular formula C10H7Cl3O3 B1660752 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- CAS No. 82735-28-2

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-

Cat. No. B1660752
CAS RN: 82735-28-2
M. Wt: 281.5 g/mol
InChI Key: HABLWZDPICOODV-UHFFFAOYSA-N
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Description

“1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-”. However, there are general methods for synthesizing similar compounds, such as indole derivatives2 and imidazole-containing compounds3.



Molecular Structure Analysis

The molecular structure of “1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-” is not readily available. However, the crystal structure of a similar compound, ®-6-hydroxy-8-methoxy-3-methylisochroman-1-one, has been reported4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-”. However, similar compounds like 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives have been synthesized through acylation, alkylations, and sulfonylation5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-” are not readily available. However, similar compounds like 6-Methoxyharmalan have properties such as a molar refractivity of 61.9±0.5 cm^3, a boiling point of 392.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C7.


Safety And Hazards

There is no specific safety and hazard information available for “1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-”. However, it’s always important to handle chemical compounds with care and follow appropriate safety protocols8.


Future Directions

The future directions for “1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-” could involve further research into its synthesis, properties, and potential applications. This could include exploring its potential biological activities, similar to those found in related compounds35.


Please note that the information provided is based on the best available data, and further research may provide more insights into this compound. Always consult with a qualified professional or trusted source when handling chemicals.


properties

IUPAC Name

6-methoxy-3-(trichloromethyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3O3/c1-15-5-2-3-6-7(4-5)9(14)16-8(6)10(11,12)13/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABLWZDPICOODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(OC2=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002866
Record name 6-Methoxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-

CAS RN

82735-28-2
Record name 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082735282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A oven-dried 25 mL three neck round-bottomed flask containing a stirring bar was fitted with a drying tube (CaCl2) and was charged with m-methoxybenzoic acid (5.04 g, 17.91 mmol) followed by chloral hydrate (2.96 g, 17.91 mmol). Concentrated H2SO4 (12.0 mL) was added and the reaction mixture was left stirring at room temperature for 24 h. It was then poured onto ice, a thick precipitate formed and the mixture was left stirring vigorously until the ice was dissolved. The precipitate was filtered, washed with water and dried. The solid was recrystallised from ethanol, the crystals were then filtered and dried to yield 6-methoxy-3-(trichloromethyl)isobenzofuran-1(3H)-one as off-white needles (3.16 g, 63%). Spectral data for this compound were consistent with those in the literature. M.p. 134-136° C. (lit. m.p. 136-137° C.); 1H NMR (400 MHz, DMSO-d6): δ=7.88 (d, J=8.3 Hz, 1H), 7.49-7.39 (m, 2H), 6.54 (s, 1H), 3.90 (s, 3H).
[Compound]
Name
three
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three
Quantity
2.96 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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